molecular formula C21H23N3O4S2 B2814985 N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-66-1

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2814985
CAS No.: 922100-66-1
M. Wt: 445.55
InChI Key: LGYHPVLDMFQRDJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a methoxyphenethyl group, and a sulfonamide moiety. Its molecular formula is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of 438.54 g/mol. The presence of these functional groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds containing thiazole and sulfonamide groups often exhibit antitumor and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses have been proposed:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.
  • Interaction with Enzymatic Pathways : The sulfonamide group may interact with key enzymes involved in tumor metabolism or cell cycle regulation.
  • Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory effects, which could contribute to their overall therapeutic potential.

In Vitro Studies

Recent investigations have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated:

  • MDA-MB-231 Cell Line : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutics like cisplatin.
  • SUIT-2 Cell Line : Moderate efficacy was noted; however, it was less potent compared to cisplatin.
  • HT-29 Cell Line : High potency was observed, suggesting that the compound may be particularly effective against colorectal cancers.

Case Studies

A notable case study highlighted the use of this compound in combination therapy for resistant cancer types. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Data Table: Summary of Biological Activity

Cell Line IC50 (µM) Comparison to Cisplatin Mechanism Suggested
MDA-MB-2315.0More potentApoptosis induction
SUIT-215.0Less potentCell cycle arrest
HT-293.0More potentInhibition of metabolic pathways

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHPVLDMFQRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.